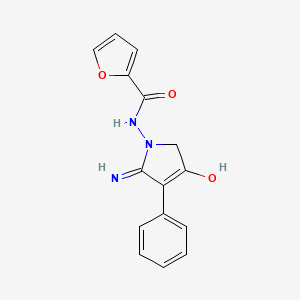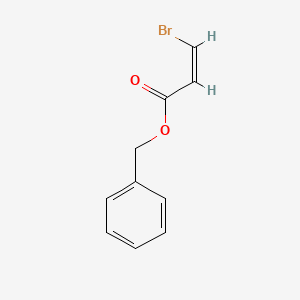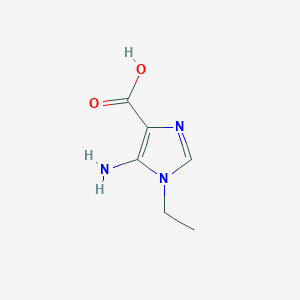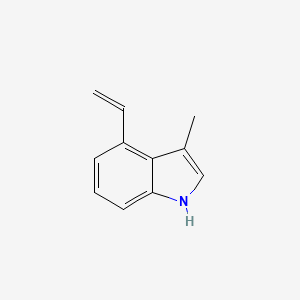
Ethyl 2-methyl-4-(trifluoromethyl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The compound features an ethyl ester group, a trifluoromethyl group, and a methyl group attached to the pyridine ring.
- Its systematic name is ethyl 2-(trifluoromethyl)pyridine-4-carboxylate .
- It is used in various scientific applications due to its unique structural features.
Ethyl 2-methyl-4-(trifluoromethyl)nicotinate: is a chemical compound with the molecular formula CHFNO. It belongs to the class of nicotinic acid derivatives.
Métodos De Preparación
Synthetic Routes: Ethyl 2-methyl-4-(trifluoromethyl)nicotinate can be synthesized through various methods, including esterification or amidation reactions involving the corresponding acid or amine precursors.
Reaction Conditions: Specific conditions depend on the chosen synthetic route, but typically involve refluxing the reactants in suitable solvents with appropriate catalysts.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.
Análisis De Reacciones Químicas
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: Alkaline hydrolysis, nucleophiles (e.g., Grignard reagents), and reducing agents (e.g., lithium aluminum hydride).
Major Products: The primary products are the corresponding acid, substituted derivatives, and reduced forms.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis due to its unique fluorinated and heterocyclic structure.
Biology: Investigated for potential bioactivity, such as antimicrobial or anti-inflammatory properties.
Medicine: Research into its pharmacological effects and potential drug development.
Industry: Limited industrial applications, but its synthetic versatility makes it valuable.
Mecanismo De Acción
- The exact mechanism remains an area of ongoing research.
- Potential molecular targets and pathways are yet to be fully elucidated.
Comparación Con Compuestos Similares
Similar Compounds:
Propiedades
Número CAS |
1196153-66-8 |
|---|---|
Fórmula molecular |
C10H10F3NO2 |
Peso molecular |
233.19 g/mol |
Nombre IUPAC |
ethyl 2-methyl-4-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H10F3NO2/c1-3-16-9(15)8-6(2)14-5-4-7(8)10(11,12)13/h4-5H,3H2,1-2H3 |
Clave InChI |
MRBCRGKSGMPXEJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CN=C1C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S)-2'-(Diphenylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12828853.png)

![1-(2,3-Dihydro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12828878.png)


![2-(tert-Butyl) 7-ethyl 3,4,6,7-tetrahydropyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylate](/img/structure/B12828909.png)



![Benzo[f]pyrrolo[1,2-a]quinoxaline-3-carbaldehyde](/img/structure/B12828919.png)

